molecular formula C14H28O6 B14498467 1,4,7,10,13,16-Hexaoxacycloicosane CAS No. 62991-36-0

1,4,7,10,13,16-Hexaoxacycloicosane

Cat. No.: B14498467
CAS No.: 62991-36-0
M. Wt: 292.37 g/mol
InChI Key: DTFUUFAGNFLISH-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexaoxacycloicosane, also known as 18-Crown-6, is a macrocyclic compound with the molecular formula C12H24O6. It is a type of crown ether, characterized by its ability to form stable complexes with various cations. The compound is a white, hygroscopic crystalline solid with a relatively low melting point .

Preparation Methods

1,4,7,10,13,16-Hexaoxacycloicosane can be synthesized through a modified Williamson ether synthesis. This involves reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction proceeds as follows:

(CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH(CH2CH2O)6+2KCl+2H2O(CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O (CH2​OCH2​CH2​Cl)2​+(CH2​OCH2​CH2​OH)2​+2KOH→(CH2​CH2​O)6​+2KCl+2H2​O

Industrial production methods often involve the oligomerization of ethylene oxide, which can be purified by distillation or recrystallization from hot acetonitrile .

Chemical Reactions Analysis

1,4,7,10,13,16-Hexaoxacycloicosane undergoes various chemical reactions, including complexation with metal cations. It has a high affinity for potassium cations, forming stable complexes in methanol . The compound can also act as a phase-transfer catalyst in reactions such as the N-alkylation of heterocyclic compounds and the allylation of functionalized aldehydes .

Common reagents and conditions used in these reactions include potassium hydroxide, sodium borohydride, and potassium fluoride-alumina. Major products formed from these reactions include diaryl ethers, diaryl thioethers, and diarylamines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4,7,10,13,16-Hexaoxacycloicosane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the ring. This complexation can affect the solubility, reactivity, and transport of the cation in various environments .

Molecular targets and pathways involved include the interaction with potassium, calcium, strontium, and barium ions. The stability of these complexes varies depending on the cation and the solvent used .

Comparison with Similar Compounds

1,4,7,10,13,16-Hexaoxacycloicosane is unique among crown ethers due to its specific affinity for potassium cations. Similar compounds include:

    Dibenzo-18-crown-6: A derivative with benzene rings attached to the crown ether structure.

    Hexaaza-18-crown-6: A crown ether with nitrogen atoms replacing some of the oxygen atoms.

    1,4,7,10,13,16-Hexathiacyclooctadecane: A sulfur-containing analog of 18-crown-6

These compounds share similar complexation properties but differ in their affinity for various cations and their chemical reactivity.

Properties

CAS No.

62991-36-0

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

IUPAC Name

1,4,7,10,13,16-hexaoxacycloicosane

InChI

InChI=1S/C14H28O6/c1-2-4-16-6-8-18-10-12-20-14-13-19-11-9-17-7-5-15-3-1/h1-14H2

InChI Key

DTFUUFAGNFLISH-UHFFFAOYSA-N

Canonical SMILES

C1CCOCCOCCOCCOCCOCCOC1

Origin of Product

United States

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